Valerohydrazide

Description

The exact mass of the compound Pentanohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523267. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

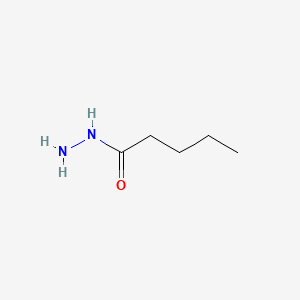

2D Structure

3D Structure

Properties

IUPAC Name |

pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-2-3-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBQYCIDGYKEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191667 | |

| Record name | Valerohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38291-82-6 | |

| Record name | Pentanoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38291-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038291826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38291-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valerohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valerohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valerohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4UH6FY7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Valerohydrazide from Valeric Acid

Abstract

This comprehensive technical guide details the synthesis of valerohydrazide, a significant chemical intermediate, from valeric acid. It provides an in-depth analysis of the prevalent synthetic methodologies, focusing on a two-step approach involving the formation of an acyl chloride intermediate followed by hydrazinolysis. The document offers a thorough examination of the reaction mechanisms, detailed experimental protocols, safety considerations, and characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary expertise to effectively and safely produce this compound.

Introduction

This compound, also known as pentanehydrazide, is a carboxylic acid hydrazide that serves as a valuable building block in organic synthesis. Its utility is particularly notable in the pharmaceutical industry, where the hydrazide functional group is a key component in a variety of bioactive molecules. Carboxylic acid hydrazides are precursors to numerous heterocyclic compounds and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

The synthesis of this compound from the readily available starting material, valeric acid (or pentanoic acid), is a fundamental transformation in organic chemistry.[1] This guide will elucidate the most common and efficient methods for this conversion, with a focus on providing practical, field-proven insights to ensure successful and safe execution in a laboratory setting.

Synthetic Strategies: An Overview

The conversion of a carboxylic acid to a hydrazide can be accomplished through several synthetic routes. The most prevalent methods include:

-

Two-Step Synthesis via Acyl Chloride: This is a widely used and reliable method that involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with hydrazine.[2][3] This approach generally provides high yields and is adaptable to a wide range of substrates.

-

Two-Step Synthesis via Esterification: This method involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.[4][5] While effective, it can be slower than the acyl chloride route.

-

One-Pot Synthesis: Direct conversion of carboxylic acids to hydrazides in a single step is an area of ongoing research.[6][7] These methods often utilize coupling agents or microwave assistance to facilitate the reaction.[7][8]

This guide will focus on the two-step synthesis via the acyl chloride intermediate due to its robustness, high efficiency, and widespread use in synthetic laboratories.

Mechanistic Rationale: The Acyl Chloride Pathway

The conversion of valeric acid to this compound via the acyl chloride intermediate proceeds in two distinct steps, each with a well-understood mechanism.

2.1.1. Step 1: Formation of Valeryl Chloride

The first step involves the activation of the carboxylic acid by converting it to the more electrophilic acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2][9] The reaction proceeds through a nucleophilic acyl substitution mechanism.

The mechanism begins with the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[10][11] This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, which liberates sulfur dioxide gas and hydrogen chloride gas, driving the reaction to completion.[10]

2.1.2. Step 2: Hydrazinolysis of Valeryl Chloride

The second step is the reaction of the newly formed valeryl chloride with hydrazine hydrate. This is another nucleophilic acyl substitution reaction.[3] The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield this compound.

Experimental Protocol: Two-Step Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from valeric acid via the acyl chloride intermediate.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Valeric Acid | Reagent Grade, ≥99% |

| Thionyl Chloride | Reagent Grade, ≥99% |

| Hydrazine Hydrate | 55-64% aqueous solution |

| Dichloromethane (DCM) | Anhydrous |

| Diethyl Ether | Anhydrous |

| Sodium Bicarbonate | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | Granular |

| Round-bottom flasks | Various sizes |

| Reflux condenser | |

| Dropping funnel | |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Rotary evaporator | |

| Buchner funnel and flask | |

| pH paper | |

| Standard laboratory glassware |

Safety Precautions

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[12][13][14] It should be handled with extreme care in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[17][18][19] It is also combustible.[17] All manipulations should be performed in a fume hood, and appropriate PPE must be worn.[20][21] Avoid contact with skin and eyes.[18] In case of exposure, rinse the affected area with water for at least 15 minutes and seek immediate medical attention.[21]

Step-by-Step Procedure

3.3.1. Part A: Synthesis of Valeryl Chloride

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add valeric acid (e.g., 0.1 mol). Dilute the acid with anhydrous dichloromethane (e.g., 50 mL).

-

Chlorination: Slowly add thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) to the stirred solution at room temperature using a dropping funnel. The addition should be done cautiously as the reaction is exothermic and produces gaseous byproducts (SO₂ and HCl).

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator. The crude valeryl chloride is typically used directly in the next step without further purification.

3.3.2. Part B: Synthesis of this compound

-

Reaction Setup: In a separate fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.

-

Hydrazine Solution: Add hydrazine hydrate (e.g., 0.2 mol, 2 equivalents) to the flask and dilute with dichloromethane (e.g., 100 mL).

-

Acyl Chloride Addition: Slowly add the crude valeryl chloride from Part A to the stirred hydrazine solution. The addition should be done dropwise, maintaining the temperature of the reaction mixture below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and integration of protons corresponding to the valeryl and hydrazide moieties.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretches of the hydrazide and the C=O stretch of the amide.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualizing the Workflow

Reaction Scheme

Caption: Workflow for the two-step synthesis of this compound.

Mechanistic Diagram: Acyl Chloride Formation

Caption: Mechanism of valeryl chloride formation from valeric acid.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Valeric Acid | 1 molar equivalent |

| Thionyl Chloride | 1.2 molar equivalents |

| Hydrazine Hydrate | 2 molar equivalents |

| Reaction Conditions | |

| Step 1 (Chlorination) Temperature | Reflux (DCM, ~40°C) |

| Step 1 Reaction Time | 1-2 hours |

| Step 2 (Hydrazinolysis) Temperature | 0°C to Room Temperature |

| Step 2 Reaction Time | 1-2 hours |

| Expected Yield | |

| Overall Yield | Typically >80% |

Conclusion

The synthesis of this compound from valeric acid via the acyl chloride intermediate is a highly efficient and reliable method suitable for laboratory-scale production. This guide has provided a detailed, in-depth technical overview of this process, from the underlying chemical principles to a practical, step-by-step experimental protocol. By adhering to the outlined procedures and safety precautions, researchers and scientists can confidently and safely synthesize this important chemical intermediate for its various applications in organic chemistry and drug discovery. The provided characterization techniques will ensure the purity and identity of the final product, upholding the standards of scientific integrity.

References

- 1. Valeric acid - Wikipedia [en.wikipedia.org]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Direct access to hydrazides and amides from carboxylic acids via acyloxyphosphonium ion - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. westliberty.edu [westliberty.edu]

- 14. bionium.miami.edu [bionium.miami.edu]

- 15. drexel.edu [drexel.edu]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. ehs.ucsb.edu [ehs.ucsb.edu]

- 20. nexchem.co.uk [nexchem.co.uk]

- 21. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to the Spectroscopic Characterization of Valerohydrazide

Abstract

Valerohydrazide (Pentanoic acid, hydrazide), a derivative of valeric acid, belongs to the hydrazide class of compounds, which are pivotal structural motifs in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are non-negotiable prerequisites for any downstream application. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. By integrating field-proven insights with foundational principles, this document explains the causality behind experimental choices, interprets spectral data, and offers validated protocols for data acquisition. Our objective is to furnish researchers with an authoritative reference for the complete spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₅H₁₂N₂O, possesses a molecular weight of 116.16 g/mol .[1] Its structure features a pentanoyl group attached to a hydrazine moiety. This combination of an alkyl chain and a reactive hydrazide functional group dictates its unique spectroscopic fingerprint.

-

¹H and ¹³C NMR Spectroscopy will map the carbon-hydrogen framework, identifying the distinct chemical environments of the alkyl chain protons and carbons, as well as the labile protons on the nitrogen atoms.

-

Infrared (IR) Spectroscopy will confirm the presence of key functional groups, notably the carbonyl (C=O) group of the amide linkage and the N-H bonds of the primary amine group (-NH₂) and secondary amide group (-NH-).

-

Mass Spectrometry (MS) will determine the molecular weight and provide structural information through analysis of characteristic fragmentation patterns under ionization.

The integrated application of these three techniques provides a self-validating system for the unambiguous identification and structural confirmation of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comprehensive structural elucidation of a molecule like this compound, starting from the sample and culminating in a confirmed structure.

Caption: Overall workflow for structural elucidation.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is the most rapid and straightforward method for confirming the presence of the core hydrazide functional group. The choice of sample preparation (e.g., KBr pellet) is critical for solid samples like this compound to minimize scattering and obtain sharp, well-defined absorption bands. The key diagnostic region is 4000-1500 cm⁻¹, where the characteristic stretching vibrations of N-H, C-H, and C=O bonds appear.

The IR spectrum for this compound is available from the National Institute of Standards and Technology (NIST) Chemistry WebBook, providing an authoritative reference.[1][2][3]

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 & ~3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| ~3030 | N-H Stretch | Secondary Amide (-NH-) | Medium |

| 2958, 2933, 2872 | C-H Asymmetric & Symmetric Stretch | Alkyl (CH₃, CH₂) | Strong |

| ~1640 | C=O Stretch (Amide I band) | Carbonyl | Strong |

| ~1620 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium |

| ~1540 | N-H Bend (Amide II band) | Secondary Amide (-NH-) | Medium |

| 1467 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

Note: Exact peak positions are derived from the reference NIST spectrum. The interpretation is based on established correlation tables and literature for primary amides.[4][5][6]

Spectral Interpretation

The IR spectrum of this compound provides clear evidence for its structure:

-

N-H Region: The presence of two distinct peaks around 3300 and 3200 cm⁻¹ is a hallmark of the -NH₂ group of a primary amide or hydrazide, corresponding to the asymmetric and symmetric stretching modes, respectively.[7][8] An additional broader peak often observed near 3030 cm⁻¹ is attributable to the secondary amide N-H stretch.

-

C-H Region: Strong absorptions just below 3000 cm⁻¹ (2958-2872 cm⁻¹) are unequivocally assigned to the stretching vibrations of the sp³-hybridized C-H bonds in the butyl chain.

-

Carbonyl Region: A very strong and sharp absorption band around 1640 cm⁻¹ confirms the presence of the carbonyl (C=O) group. Its position is consistent with an amide (often called the Amide I band), which is typically found at lower wavenumbers than ketones or esters due to resonance delocalization.[4][8]

-

Fingerprint Region: The N-H bending vibrations (scissoring and Amide II) in the 1620-1540 cm⁻¹ range and the CH₂ bending at 1467 cm⁻¹ further corroborate the structure, though this region can be complex.

Experimental Protocol: Acquiring a Solid-State IR Spectrum (KBr Pellet Method)

-

Preparation: Dry a small amount of spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours to remove adsorbed water. Allow it to cool in a desiccator.

-

Sample Grinding: Add ~1-2 mg of the this compound sample to an agate mortar. Add approximately 100-200 mg of the dried KBr.

-

Mixing: Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering.

-

Pellet Pressing: Transfer a portion of the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Analysis: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization (EI) is a hard ionization technique that provides not only the molecular weight but also a rich, reproducible fragmentation pattern that acts as a molecular fingerprint. For this compound, the key is to identify the molecular ion (M⁺˙) and then rationalize the major fragment peaks based on the stability of the resulting ions and neutral losses. The most probable cleavage points are adjacent to the carbonyl group (α-cleavage) and the weaker N-N bond.

The mass spectrum for this compound is available from the NIST Chemistry WebBook.[1][9]

Data Presentation: Key Mass Spectrum Fragments (EI-MS)

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Proposed Neutral Loss |

| 116 | [C₅H₁₂N₂O]⁺˙ (Molecular Ion, M⁺˙) | - |

| 73 | [C₄H₉CO]⁺ (Butyryl cation) | ·NHNH₂ |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) or [C₄H₇O]⁺ | ·N₂H₂O or ·CH₃N₂ |

| 57 | [C₄H₉]⁺ (Butyl cation) | ·CONHNH₂ |

| 44 | [CONHNH₂]⁺ | ·C₄H₉ |

| 43 | [C₃H₇]⁺ (Propyl cation) or [HNCO]⁺˙ | ·C₂H₅CONHNH₂ or ... |

Fragmentation Analysis

The fragmentation of this compound follows predictable chemical principles.[10] The molecular ion is observed at m/z 116, confirming the molecular weight. Key fragmentation pathways include:

-

α-Cleavage: The bond between the carbonyl carbon and the adjacent alkyl carbon is a common cleavage site. Cleavage of the C₄H₉—CO bond results in the peak at m/z 44 ([CONHNH₂]⁺).

-

N-N Bond Cleavage: The N-N bond is relatively weak. Cleavage here leads to the formation of the stable acylium ion (butyryl cation) at m/z 73 ([C₄H₉CO]⁺), which is often a very prominent peak for amides and related structures.

-

Alkyl Chain Fragmentation: Loss of the entire hydrazide carbonyl group as a radical leads to the butyl cation at m/z 57 ([C₄H₉]⁺). Further fragmentation of this ion can produce the propyl cation at m/z 43 .

Caption: Major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring an EI-Mass Spectrum

-

Sample Introduction: Introduce a small quantity of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.

-

Vaporization: Gently heat the probe to vaporize the sample into the high-vacuum ion source.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).

-

Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions, and have the resulting signal processed by a data system to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: As of this guide's publication, experimental ¹H and ¹³C NMR data for this compound are not available in major public spectral databases like SDBS or NIST. In such cases, the use of computationally predicted spectra is a scientifically validated and widely accepted practice for structural confirmation.[11][12] Modern DFT (Density Functional Theory) calculations can predict chemical shifts with high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C.[11]

Expertise & Experience: The choice of solvent is paramount for NMR analysis of hydrazides. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent over chloroform (CDCl₃) or water (D₂O). This is because the acidic N-H protons are less likely to undergo rapid exchange with the solvent, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.

Predicted ¹H NMR Data (in DMSO-d₆)

| Label | Proton Type | Predicted Shift (δ, ppm) | Multiplicity | Integration |

| a | CH₃- | ~0.9 | Triplet (t) | 3H |

| b | -CH₂-CH₃ | ~1.3 | Sextet | 2H |

| c | -CH₂-CH₂CO- | ~1.5 | Quintet | 2H |

| d | -CH₂-CO- | ~2.1 | Triplet (t) | 2H |

| e | -CO-NH-NH₂ | ~4.1 | Singlet (s, broad) | 2H |

| f | -CO-NH -NH₂ | ~9.0 | Singlet (s, broad) | 1H |

¹H NMR Interpretation

-

Alkyl Region (0.5-2.5 ppm): The aliphatic chain shows a predictable pattern. The terminal methyl group (a) is the most upfield signal (~0.9 ppm) and appears as a triplet due to coupling with the adjacent two 'b' protons. The methylene groups (b, c, d) become progressively more deshielded (move downfield) as they get closer to the electron-withdrawing carbonyl group. The signal for the 'd' protons, being alpha to the carbonyl, is the most downfield of the alkyl protons (~2.1 ppm).

-

Amine/Amide Protons (> 4.0 ppm): The exchangeable protons on the nitrogen atoms are highly diagnostic. The -NH₂ protons (e) are expected around 4.1 ppm as a broad singlet. The -NH- proton (f) is significantly deshielded by the adjacent carbonyl group and is expected to appear far downfield as a broad singlet around 9.0 ppm. Observing these signals is strong confirmation of the hydrazide structure.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Label | Carbon Type | Predicted Shift (δ, ppm) |

| 1 | C H₃- | ~14.0 |

| 2 | -C H₂-CH₃ | ~22.0 |

| 3 | -C H₂-CH₂CO- | ~27.5 |

| 4 | -C H₂-CO- | ~34.5 |

| 5 | -C =O | ~172.0 |

¹³C NMR Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule.

-

Alkyl Region (10-40 ppm): The four sp³-hybridized carbons of the butyl chain appear in the upfield region. The terminal methyl carbon (1) is at the highest field (~14.0 ppm), with the other methylene carbons appearing progressively downfield as their distance to the carbonyl group decreases.

-

Carbonyl Region (>170 ppm): The carbonyl carbon (5) appears at a characteristic low-field position (~172.0 ppm), which is typical for an amide or related functional group.

Experimental Protocol: Acquiring an NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate (typically ~4-5 cm).

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.

-

Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to optimize its homogeneity, ensuring high-resolution spectra.

-

¹H Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used, and the Free Induction Decay (FID) signal is collected. This typically takes a few minutes.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope and may take from 30 minutes to several hours, depending on the sample concentration.

-

Data Processing: Perform a Fourier transform on the collected FIDs for both ¹H and ¹³C experiments. The resulting spectra are then phase-corrected and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.

Conclusion

References

- 1. Valeric acid hydrazide [webbook.nist.gov]

- 2. NIST Chemistry WebBook [webbook.nist.gov]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

Valerohydrazide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Valerohydrazide, also known as pentanehydrazide, is a fascinating molecule that belongs to the carbohydrazide family. While the broader class of hydrazides and their derivatives, hydrazones, have garnered significant attention in medicinal chemistry for their diverse biological activities, this compound itself remains a relatively underexplored entity.[1][2] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications in research and drug development. For scientists and researchers, this document will serve as a foundational resource, offering insights into its chemical characteristics and providing actionable experimental protocols. For professionals in drug development, this guide will illuminate the potential of this compound as a scaffold or lead compound, particularly in the realms of antimicrobial and cytotoxic therapies.[3][4]

Core Molecular Attributes

A thorough understanding of a compound's basic physicochemical properties is the cornerstone of any research and development endeavor. This section provides the essential data for this compound.

| Property | Value | Source(s) |

| CAS Number | 38291-82-6 | [5][6][7] |

| Molecular Formula | C5H12N2O | [5][7] |

| Molecular Weight | 116.16 g/mol | [5][7][8] |

| Melting Point | 54-57°C | [9] |

| LogP (Octanol/Water Partition Coefficient) | -0.11 | [10] |

These fundamental properties provide a starting point for understanding the behavior of this compound in various experimental settings. The negative LogP value suggests a degree of hydrophilicity, which has implications for its solubility and pharmacokinetic profile.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the hydrazinolysis of a valeric acid ester, a common and efficient method for preparing acid hydrazides.[11] A plausible and widely applicable protocol involves the reaction of a simple alkyl ester of valeric acid, such as methyl valerate or ethyl valerate, with hydrazine hydrate.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

Methyl valerate (or ethyl valerate)

-

Hydrazine hydrate (80% solution in water is common)

-

Ethanol (or another suitable alcohol as solvent)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard glassware for reflux and filtration

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl valerate (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise. The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or by column chromatography.

-

Drying: Dry the purified this compound under vacuum to obtain a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via hydrazinolysis.

Physicochemical Properties and Characterization

A detailed understanding of the physicochemical properties of this compound is crucial for its application in drug development, influencing aspects from formulation to bioavailability.

Solubility Profile

Based on its structure, which includes a polar hydrazide group and a moderately nonpolar pentyl chain, this compound is expected to exhibit solubility in polar protic solvents such as water, ethanol, and methanol. Its solubility in nonpolar organic solvents like hexane is likely to be limited. The LogP value of -0.11 further supports its hydrophilic character.[10]

Spectroscopic Characterization (Predicted)

| Technique | Expected Key Features |

| ¹H NMR | - A triplet corresponding to the terminal methyl group (CH₃) protons. - Multiplets for the methylene group (CH₂) protons of the pentyl chain. - A broad singlet for the amine (NH₂) protons. - A broad singlet for the amide (NH) proton. |

| ¹³C NMR | - A peak for the carbonyl carbon (C=O) in the range of 160-185 ppm. - Peaks for the carbons of the pentyl chain in the aliphatic region. |

| FT-IR | - A strong absorption band for the carbonyl (C=O) stretching vibration around 1650 cm⁻¹. - N-H stretching vibrations for the amine and amide groups in the region of 3050-3300 cm⁻¹. |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 116.16. - Characteristic fragmentation patterns resulting from the loss of the amine group and cleavage of the pentyl chain. |

Potential Biological Activities and Applications in Drug Development

The hydrazide moiety is a well-established pharmacophore, and compounds containing this functional group have demonstrated a wide array of biological activities.[1][2] This suggests that this compound could be a valuable starting point for the discovery of new therapeutic agents.

Antimicrobial Potential

Hydrazide-hydrazone derivatives are known to possess significant antibacterial and antifungal properties.[3][4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Given this precedent, this compound is a promising candidate for screening as a novel antimicrobial agent.

Cytotoxic and Anticancer Potential

Numerous studies have reported the cytotoxic effects of hydrazide-containing compounds against various cancer cell lines.[1][12] The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation. Therefore, evaluating the cytotoxic potential of this compound against a panel of cancer cell lines is a logical and promising avenue of research.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's potential biological activities, the following detailed protocols are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add a standardized suspension of the microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Antimicrobial Activity Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: MTT Assay for Cytotoxic Activity

Objective: To assess the cytotoxic effect of this compound on cancer cell lines by measuring cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Cytotoxicity Assay Workflow

Caption: Workflow for the MTT assay to determine cytotoxicity.

Conclusion and Future Directions

This compound presents itself as a molecule of interest with untapped potential in the field of medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of the broader hydrazide class make it an attractive scaffold for further investigation. This technical guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and biological evaluation of this compound. Future research should focus on obtaining experimental spectroscopic data to confirm the predicted characteristics and conducting comprehensive screening for antimicrobial and cytotoxic activities. Furthermore, the synthesis of novel derivatives based on the this compound scaffold could lead to the discovery of new and potent therapeutic agents.

References

- 1. In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A liquid chromatography/tandem mass spectrometry method for the simultaneous quantification of valsartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H12N2O | CID 93202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. Valeric acid hydrazide, 95% | Fisher Scientific [fishersci.ca]

- 9. chembk.com [chembk.com]

- 10. pentanehydrazide [stenutz.eu]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

Valerohydrazide: A Versatile Scaffold for the Development of Novel Therapeutic Agents

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The hydrazide functional group represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for the synthesis of a multitude of biologically active compounds.[1] Its unique chemical reactivity allows for its facile conversion into various derivatives, including hydrazones, oxadiazoles, pyrazoles, and other heterocyclic systems, which have demonstrated a broad spectrum of pharmacological activities.[2][3] This technical guide focuses on Valerohydrazide (pentanoic acid hydrazide), a simple yet underexplored aliphatic hydrazide, and outlines its potential as a starting material for the discovery of novel therapeutic agents. We provide a comprehensive overview of its synthesis, key chemical transformations, and detailed, field-proven protocols for the evaluation of its derivatives in key therapeutic areas, including epilepsy, infectious diseases, and oncology. This document is intended to serve as a practical and authoritative resource for researchers seeking to leverage the potential of this compound in their drug discovery programs.

The Hydrazide Moiety: A Privileged Structure in Drug Discovery

The hydrazide moiety (-CONHNH₂) is an exceptionally valuable functional group in the synthesis of new pharmaceutical agents. Its importance stems from two key features:

-

Synthetic Versatility : The hydrazide group is a robust nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acylating agents. This allows it to act as a versatile synthon for a wide array of heterocyclic compounds known to possess significant biological activity.[3]

-

Pharmacophoric Contribution : The -NHN=CH- azomethine group, commonly found in hydrazide derivatives like hydrazones, is a recognized pharmacophore associated with a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[2]

While aromatic hydrazides like Isoniazid have been extensively studied and utilized clinically, simpler aliphatic hydrazides such as this compound represent a promising, yet less explored, area for developing new chemical entities with potentially unique pharmacokinetic and pharmacodynamic profiles.

Synthesis and Characterization of this compound

This compound is the foundational building block for all subsequent derivatization. Its synthesis is straightforward and can be achieved with high purity and yield through the hydrazinolysis of a corresponding valeric acid ester.

Rationale for Synthetic Approach

The most common and efficient method for preparing simple hydrazides is the reaction of an ester with hydrazine hydrate.[4] This method is preferred over the use of acid chlorides for several reasons:

-

Selectivity : Acid chlorides are highly reactive and can easily lead to the formation of undesired 1,2-diacylhydrazine byproducts.[5]

-

Safety and Handling : Esters are generally less hazardous and easier to handle than acid chlorides.

-

Reaction Conditions : The reaction proceeds under relatively mild conditions, typically in an alcoholic solvent under reflux, which simplifies the experimental setup.[6]

Experimental Protocol: Synthesis of this compound from Ethyl Valerate

This protocol describes a reliable method for the gram-scale synthesis of this compound.

Materials:

-

Ethyl valerate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Drying tube (filled with CaCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl valerate (0.1 mol).

-

Solvent and Reagent Addition: Add 100 mL of absolute ethanol to dissolve the ester. Subsequently, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise to the stirring solution.

-

Causality Note: Using an excess of hydrazine hydrate ensures the complete consumption of the limiting ester, driving the reaction to completion and simplifying purification. Ethanol is an ideal solvent as it dissolves both reactants and is easily removed post-reaction.

-

-

Reflux: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator.

-

Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of this compound.

-

Purification: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted ester, and dry in vacuo.

-

Characterization: The identity and purity of the product should be confirmed by melting point analysis, FT-IR, and ¹H NMR spectroscopy.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Key Synthetic Transformations of this compound

The true potential of this compound lies in its ability to be converted into diverse classes of derivatives. The nucleophilic -NH₂ group of the hydrazide is the primary site of reaction.

Synthesis of this compound-Based Schiff Bases (Hydrazones)

The condensation of hydrazides with aldehydes or ketones to form hydrazones is one of the most fundamental and fruitful reactions in medicinal chemistry.[6] These derivatives possess the biologically active azomethine (-NH-N=CH-) pharmacophore.[2]

Protocol: General Synthesis of a this compound Schiff Base

-

Dissolution: Dissolve this compound (1 eq.) in a suitable solvent like ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Causality Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.

-

-

Aldehyde Addition: Add an equimolar amount (1 eq.) of the desired aromatic or heterocyclic aldehyde to the solution.

-

Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of solution and can be collected by filtration, washed with cold ethanol, and recrystallized to achieve high purity.

Synthesis of 1,3,4-Oxadiazoles

2,5-Disubstituted 1,3,4-oxadiazoles are another class of compounds with a wide range of pharmacological activities.[7] They can be readily synthesized from hydrazides through oxidative cyclization of an intermediate hydrazone or by dehydrative cyclization of a diacylhydrazine intermediate.[8]

Protocol: Synthesis of a 2-Aryl-5-butyl-1,3,4-oxadiazole

-

Intermediate Formation: First, synthesize the corresponding Schiff base (hydrazone) from this compound and an aromatic aldehyde as described in section 3.1.

-

Cyclization: Suspend the purified hydrazone in glacial acetic acid.

-

Oxidizing Agent: Add an oxidizing agent such as bromine in acetic acid or chloramine-T and stir at room temperature.

-

Causality Note: The oxidizing agent facilitates the intramolecular cyclization with the elimination of water, leading to the formation of the stable, aromatic oxadiazole ring.

-

-

Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and then recrystallize from a suitable solvent like ethanol.

Visualization: Derivative Synthesis Pathways

Caption: Key synthetic pathways from this compound.

Potential Biological Applications & Screening Protocols

While specific biological data for this compound derivatives are not extensively published, the well-established activities of other hydrazides provide a strong rationale for their investigation in several key therapeutic areas.

Anticonvulsant Activity

Rationale: The hydrazide-hydrazone scaffold is a well-known pharmacophore for anticonvulsant activity.[2] Furthermore, derivatives of valproic acid, which shares a similar carbon backbone with this compound, are potent antiepileptic drugs.[9] This suggests a high probability of success for this compound derivatives in this area.

Screening Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[10]

-

Animal Preparation: Use male Swiss albino mice (20-25 g), acclimatized for at least one week. Divide animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., Diazepam, Phenytoin), and test compound groups.

-

Compound Administration: Administer the synthesized this compound derivatives intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg), typically 30-60 minutes before the test. The vehicle is often saline or a suspension with 0.5% carboxymethyl cellulose.

-

Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. The absence of THLE is defined as protection.

-

Data Analysis: Calculate the percentage of protection in each group. For active compounds, determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the THLE.

Illustrative Data Presentation:

| Compound | Dose (mg/kg, i.p.) | % Protection in MES Test | Neurotoxicity (TD₅₀, mg/kg) |

| Vehicle | - | 0% | - |

| Diazepam | 5 | 100% | 15.2 |

| VHD-01 | 30 | 33% | > 300 |

| VHD-02 | 30 | 67% | > 300 |

| VHD-01 | 100 | 83% | > 300 |

| VHD-02 | 100 | 100% | 215.5 |

(Note: VHD-01/02 are hypothetical this compound derivatives. Data is for illustrative purposes.)

Antimicrobial Activity

Rationale: Hydrazones have a long history of investigation as antimicrobial agents.[11] The azomethine linkage is often crucial for activity, and modifications to the aromatic/heterocyclic ring attached to the hydrazone can tune the spectrum and potency against various bacterial and fungal strains.[12]

Screening Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standardized and quantitative way to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Controls: Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Illustrative Data Presentation (MIC in µg/mL):

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Ciprofloxacin | 0.5 | 0.25 | NA |

| Fluconazole | NA | NA | 8 |

| VHD-03 | 16 | 64 | >128 |

| VHD-04 | 8 | 32 | 32 |

| VHD-05 | 64 | >128 | 16 |

(Note: VHD-03/04/05 are hypothetical this compound derivatives. Data is for illustrative purposes. NA = Not Applicable.)

Conclusion and Future Perspectives

This compound is a synthetically accessible and highly versatile chemical scaffold. While it remains a relatively underexplored entity in published medicinal chemistry literature, the foundational principles of hydrazide chemistry and the proven success of related structures strongly support its potential as a fruitful starting point for the development of novel therapeutics. The straightforward synthesis of this compound, combined with its facile conversion into diverse and biologically relevant hydrazone and heterocyclic derivatives, makes it an attractive target for research programs.

Future efforts should focus on the systematic synthesis and screening of this compound derivative libraries. Exploring a wide range of aldehyde and ketone condensation partners, particularly those containing heterocyclic motifs known for biological activity, could rapidly identify lead compounds with potent anticonvulsant, antimicrobial, or anticancer properties. The protocols detailed in this guide provide a robust framework for such an exploratory program, enabling researchers to unlock the therapeutic potential of this promising molecular scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

Strategic Screening of Valerohydrazide Derivatives for Novel Biological Activities

An In-depth Technical Guide:

Introduction: The Therapeutic Potential of the Hydrazide-Hydrazone Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone moiety (–C(=O)NHN=CH–) stands out as a privileged scaffold, consistently appearing in compounds with a wide spectrum of biological activities.[1][2] These derivatives have demonstrated significant potential as anticonvulsant, anti-inflammatory, antimicrobial, and antitumor agents.[3][4][5] Valerohydrazide, a simple aliphatic hydrazide, serves as an excellent starting point for derivatization. By condensing this compound with various aromatic and heterocyclic aldehydes, a library of novel derivatives can be synthesized, each with unique electronic and steric properties that may confer potent and selective biological activity.[6][7]

This guide provides a comprehensive framework for the systematic biological activity screening of novel this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind each step. We will explore the workflows for identifying and quantifying antimicrobial (antibacterial and antifungal) and anticancer activities, grounding our methods in established, validated techniques to ensure data integrity and reproducibility. The narrative will emphasize a logical, tiered screening approach, beginning with broad primary assays and progressing to more quantitative and specific evaluations for promising candidates.

Part 1: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[2] Hydrazide-hydrazones have shown considerable promise in this area, with some derivatives exhibiting potent activity against both bacterial and fungal pathogens.[8][9] Our screening cascade is designed to efficiently identify and characterize the antimicrobial potential of this compound derivatives.

Visualizing the Antimicrobial Screening Workflow

The following diagram outlines the logical progression from a synthesized compound to the quantitative assessment of its antimicrobial properties.

Caption: High-level workflow for antimicrobial screening.

Antibacterial Activity Screening

The initial goal is to determine if a derivative possesses any antibacterial properties. A cost-effective and widely used method for this primary screening is the agar diffusion assay.[10][11]

Causality: This method is chosen for its simplicity and high throughput. It relies on the principle that an antimicrobial agent will diffuse from a paper disk into an inoculated agar medium, creating a zone of inhibition where bacterial growth is prevented.[10] The size of this zone provides a qualitative measure of the compound's activity.

Materials:

-

Bacterial Strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Test this compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Positive Control (e.g., Gentamicin solution)

-

Negative Control (Solvent, e.g., DMSO)

-

Sterile swabs, forceps, and micropipettes

-

Incubator at 37°C

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard. This standardization is critical for reproducibility.

-

Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.

-

Disk Application: Using sterile forceps, place paper disks onto the agar surface.

-

Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test derivative solution, positive control, and negative control onto separate disks.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A zone of inhibition around the test compound disk (and not the negative control) indicates antibacterial activity.

Causality: Compounds showing activity in the diffusion assay must be evaluated quantitatively. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12] This provides a quantitative value essential for comparing the potency of different derivatives and for structure-activity relationship (SAR) studies.[13]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (prepared as in Protocol 1)

-

Test derivatives, positive and negative controls

-

Multichannel pipette

-

Microplate reader (optional)

-

Resazurin solution (optional, for colorimetric endpoint)

Procedure:

-

Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well (typically 10 µL), resulting in a final concentration of ~5 x 10^5 CFU/mL.

-

Controls: Include wells for a positive control (no compound, only inoculum) and a negative control (no inoculum).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Endpoint Determination: The MIC is the lowest concentration well with no visible turbidity (or no color change if using a redox indicator like resazurin).

Antifungal Activity Screening

Screening for antifungal activity follows a similar principle to antibacterial testing, but with modifications to accommodate the different growth requirements of fungi. Standardization is paramount, and protocols developed by the Clinical and Laboratory Standards Institute (CLSI) provide a robust framework.[14][15]

Causality: The broth microdilution method is the reference standard for testing the susceptibility of yeasts to antifungal agents.[16] It provides a reliable MIC value. The use of RPMI-1640 medium, a defined synthetic medium buffered to pH 7.0, ensures inter-laboratory consistency.[14]

Materials:

-

Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI-1640 medium (buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Test derivatives

-

Positive Control (e.g., Fluconazole)

-

Spectrophotometer for inoculum standardization

-

Incubator at 35°C

Procedure:

-

Inoculum Preparation: Prepare a fungal suspension and adjust it spectrophotometrically to a concentration of 1 x 10^3 to 5 x 10^3 cells/mL in RPMI-1640 medium.

-

Serial Dilution: Perform two-fold serial dilutions of the test compounds in the 96-well plate as described in Protocol 2, using RPMI-1640 as the diluent.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 48 hours.

-

Endpoint Determination: Determine the MIC by visually inspecting for turbidity or by reading the absorbance with a microplate reader. The MIC is the lowest concentration that causes a significant (typically ≥50%) reduction in growth compared to the positive control well.[16]

Data Presentation: Antimicrobial Activity

Results from quantitative screening should be tabulated for clear comparison.

| Compound ID | Derivative Structure | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

| VHD-01 | 4-Chloro-benzylidene | 16 | 32 | 64 |

| VHD-02 | 4-Nitro-benzylidene | 8 | 16 | 32 |

| VHD-03 | 4-Methoxy-benzylidene | 64 | >128 | >128 |

| Control | Gentamicin / Fluconazole | 2 | 4 | 8 |

Part 2: Anticancer Activity Screening

Many hydrazone derivatives have been identified as potent cytotoxic agents against various cancer cell lines.[17][18][19] The primary goal of in vitro anticancer screening is to assess a compound's ability to reduce the viability or proliferation of cancer cells.

Visualizing the MTT Assay Workflow

The following diagram details the key steps of the MTT assay, a foundational method for assessing cell viability.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20] The principle is that mitochondrial dehydrogenases in viable, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, making this a reliable method for measuring cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well flat-bottom microplates

-

Test this compound derivatives (dissolved in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and blank controls (medium only).

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration ~0.5 mg/mL).

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. The appearance of a purple precipitate is indicative of formazan crystal formation.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Mix gently on an orbital shaker to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Anticancer Activity

| Compound ID | Derivative Structure | IC50 (µM) vs MCF-7 Cells | IC50 (µM) vs HeLa Cells |

| VHD-01 | 4-Chloro-benzylidene | 25.4 | 31.2 |

| VHD-02 | 4-Nitro-benzylidene | 8.9 | 12.5 |

| VHD-04 | 2,4-Dichloro-benzylidene | 5.1 | 7.8 |

| Control | Doxorubicin | 0.8 | 1.1 |

Part 3: Structure-Activity Relationship (SAR) Insights

Causality: A systematic screening of a derivative library is not merely about finding a single active compound; it is about understanding the relationship between chemical structure and biological activity.[13] This knowledge is crucial for rational drug design, allowing for the optimization of lead compounds to enhance potency and reduce toxicity.[21]

By analyzing the MIC and IC50 data in the context of the derivatives' chemical structures, key relationships can be inferred:

-

Role of Aromatic Substituents: Comparing VHD-01, VHD-02, and VHD-03 (from the example tables) suggests that electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring enhance both antimicrobial and anticancer activity.[1] Conversely, an electron-donating group (-OCH3) appears to diminish activity. This insight guides the next round of synthesis towards derivatives with stronger electron-withdrawing properties.

-

Steric Effects: The position and size of substituents can influence how the molecule fits into a target binding site.[22][23] Screening derivatives with ortho-, meta-, and para-substitutions can elucidate these steric requirements.

-

Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cellular membranes. Modifications that systematically alter the octanol-water partition coefficient (LogP) can be correlated with activity to find an optimal balance for cell penetration and target engagement.

Conclusion

The systematic screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The tiered approach outlined in this guide, progressing from qualitative primary screens to quantitative, standardized assays, ensures an efficient and scientifically rigorous evaluation process. By employing robust protocols for antibacterial, antifungal, and anticancer activity assessment, researchers can generate high-quality, reproducible data. The true power of this process is realized when the biological data is integrated with chemical structures to build a comprehensive Structure-Activity Relationship model. This SAR model then becomes the intellectual engine driving the optimization of lead compounds, paving the way for the development of next-generation therapeutics.

References

- 1. jocpr.com [jocpr.com]

- 2. impactfactor.org [impactfactor.org]

- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]

- 19. ijpsonline.com [ijpsonline.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Valerohydrazide as a Versatile Precursor for the Synthesis of Bio-Active Heterocyclic Scaffolds: A Technical Guide

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The strategic synthesis of these scaffolds is a cornerstone of medicinal chemistry and drug development. Acid hydrazides are particularly valuable as precursors due to their inherent reactivity, serving as versatile building blocks for a multitude of heterocyclic systems.[2][3] This guide provides an in-depth technical exploration of valerohydrazide (pentanehydrazide), a readily accessible and highly reactive precursor, for the synthesis of three key classes of five-membered heterocycles: 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss the profound pharmacological relevance of the resulting compounds.

Introduction: The Strategic Importance of this compound

This compound (CAS 38291-82-6), the hydrazide derivative of valeric acid, is a white crystalline solid with the molecular formula C5H12N2O.[4][5] Its utility in organic synthesis stems from the nucleophilic terminal amino group and the adjacent carbonyl functionality, which can readily participate in cyclization reactions.[4] This dual reactivity makes it an ideal starting point for constructing various heterocyclic rings, which are integral to the discovery of novel therapeutic agents.[3] The butyl side chain of this compound also imparts specific lipophilic characteristics to the final molecules, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive and practical framework for leveraging this compound as a strategic precursor in heterocyclic synthesis.

Synthesis of the Precursor: this compound